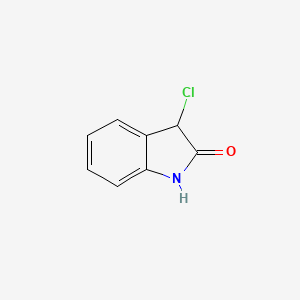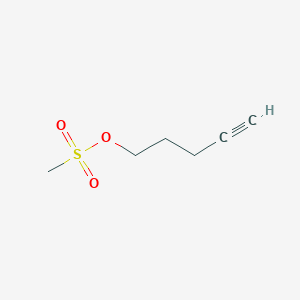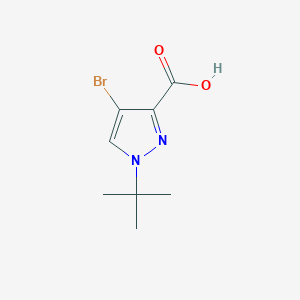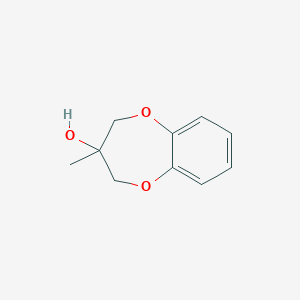
(5beta)-3,6-Dioxocholan-24-oic acid
Descripción general
Descripción
(5beta)-3,6-Dioxocholan-24-oic acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a part of the steroid family and plays a significant role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-3,6-Dioxocholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:
Oxidation of Cholic Acid: Cholic acid is oxidized using reagents like potassium permanganate or chromium trioxide to introduce the keto groups at the 3 and 6 positions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large quantities of cholic acid are oxidized using industrial oxidizing agents.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5beta)-3,6-Dioxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or keto positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
Oxidation Products: Further oxidized bile acid derivatives.
Reduction Products: Hydroxylated derivatives of this compound.
Substitution Products: Halogenated or acylated derivatives.
Aplicaciones Científicas De Investigación
(5beta)-3,6-Dioxocholan-24-oic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion and absorption.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mecanismo De Acción
The mechanism of action of (5beta)-3,6-Dioxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts by:
Binding to Bile Acid Receptors: Modulates the activity of receptors involved in lipid metabolism.
Enzyme Interaction: Influences the activity of enzymes like cholesterol 7 alpha-hydroxylase, which is crucial for bile acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Cholic Acid: The precursor to (5beta)-3,6-Dioxocholan-24-oic acid.
Chenodeoxycholic Acid: Another primary bile acid with similar functions.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness
This compound is unique due to its specific keto groups at the 3 and 6 positions, which confer distinct chemical properties and biological activities compared to other bile acids.
Propiedades
IUPAC Name |
(4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINBLVINXVKTE-FSILYXOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988364 | |
| Record name | 3,6-Dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6868-73-1 | |
| Record name | Cholan-24-oic acid, 3,6-dioxo-, (5beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006868731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dioxocholan-24-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/new.no-structure.jpg)
![(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B3055999.png)





